![molecular formula C15H18N6O B2997705 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034343-51-4](/img/structure/B2997705.png)
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C17H19N5O2. The structure contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .
Chemical Reactions Analysis
Triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .
Physical And Chemical Properties Analysis
The compound is a white powder with a molecular weight of 372.5 g/mol. It is soluble in organic solvents such as ethanol and chloroform but insoluble in water. The compound has a melting point of 153-154°C and a boiling point of 654.8°C at 760 mmHg.
Applications De Recherche Scientifique
Antitumor Activity
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide and related compounds have been explored for their antitumor activities. Research has focused on synthesizing and evaluating the biological activities of these compounds against various cancer cell lines. For instance, derivatives of this compound have shown potential in inhibiting the growth of certain tumors, suggesting a promising area for the development of new anticancer agents (Shealy et al., 1968), (Stevens et al., 1984).
Catalytic Applications
Compounds containing the this compound scaffold have been utilized in catalysis, demonstrating the versatility of these molecules in promoting chemical reactions. For example, some derivatives have been used in the development of ruthenium(II) complexes, which act as efficient catalysts for C-N bond formation, highlighting their importance in synthetic chemistry (Donthireddy et al., 2020).
Antimicrobial and Antioxidant Properties
Research into this compound derivatives has also extended to their potential antimicrobial and antioxidant activities. Studies have synthesized new compounds based on this structure to evaluate their effectiveness against various microbial strains and their capacity to act as antioxidants. These studies contribute to the search for novel compounds with potential applications in treating infections and preventing oxidative stress-related diseases (Bekircan et al., 2005), (Elmagd et al., 2017).
Electrophysiological Activity
The electrophysiological properties of this compound derivatives have been explored, indicating potential applications in the development of new pharmacological agents targeting cardiovascular diseases. These studies highlight the compound's utility in modulating cardiac electrophysiological parameters, providing a basis for further investigation into its therapeutic potential (Morgan et al., 1990).
Mécanisme D'action
Target of Action
The compound, also known as N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3H-benzimidazole-5-carboxamide, is a derivative of 1,2,3-triazole . Triazoles are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
The triazole ring in the compound has two hydrogen bond acceptors and is capable of interacting with its biomolecular targets through hydrogen bonding, π–π stacking, and dipole interaction . This interaction can lead to changes in the function of the target molecules, potentially altering cellular processes.
Biochemical Pathways
Triazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The triazole ring is known to exhibit better chemical stability in biological environments, which could potentially improve the compound’s pharmacokinetic properties .
Result of Action
Given the broad biological activities of triazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the triazole ring is known to be stable under various conditions, including acidic and basic environments . This suggests that the compound could maintain its activity under a range of environmental conditions.
Safety and Hazards
As a synthetic cannabinoid, this compound is designed for scientific research purposes and is not designed for human therapeutic applications or veterinary use. Therefore, it should be handled with care and appropriate safety measures should be taken during its synthesis and use.
Orientations Futures
Given the notable therapeutic importance of triazoles, there is significant interest in the scientific community in developing novel medicines based on these compounds . Their stability, ability to engage in various types of bonding, and enhanced biocompatibility make them promising candidates for future drug development .
Propriétés
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-10(2)14(8-21-18-5-6-19-21)20-15(22)11-3-4-12-13(7-11)17-9-16-12/h3-7,9-10,14H,8H2,1-2H3,(H,16,17)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXFQYRICXDZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

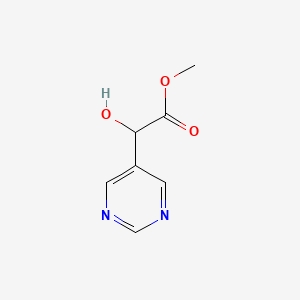


![[1-[(2,5-Dimethylphenyl)methyl]-6-(1-methylpyrazol-4-yl)benzimidazol-2-yl]-pyridin-4-ylmethanol](/img/structure/B2997626.png)


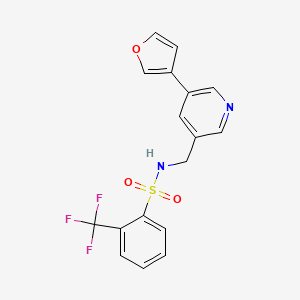
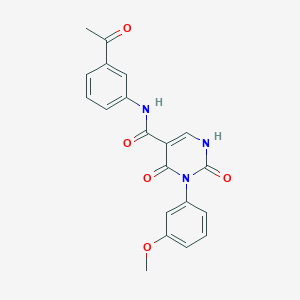
![2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine](/img/structure/B2997632.png)


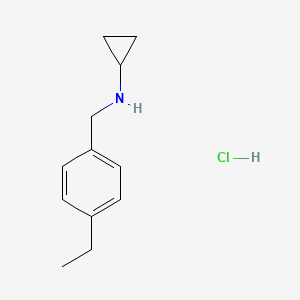
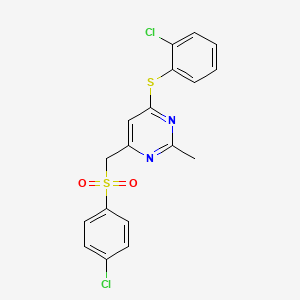
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2997645.png)